![molecular formula C14H17F3N6OS B6457028 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2549011-33-6](/img/structure/B6457028.png)

4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

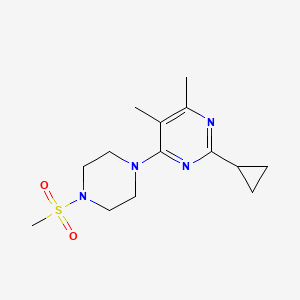

The compound contains several functional groups including a thiadiazole ring, a pyrimidine ring, a piperazine ring, a methoxymethyl group, and a trifluoromethyl group. These functional groups suggest that the compound could have a variety of potential biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the formation of the thiadiazol and pyrimidine rings through cyclization reactions, followed by the introduction of the piperazine ring through a substitution or coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic thiadiazol and pyrimidine rings, along with the piperazine ring. The electron-donating methoxymethyl group and electron-withdrawing trifluoromethyl group could influence the electronic properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could undergo substitution reactions, while the thiadiazol and pyrimidine rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxymethyl and trifluoromethyl groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, such as the one , have demonstrated antiviral potential. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Notably, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate displayed promising results.

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus . Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide exhibited significant activity.

Neuroprotective Properties

Triazole-pyrimidine hybrid compounds, structurally related to our compound, have shown promise as neuroprotective agents . These properties are crucial for potential therapeutic interventions in neurodegenerative diseases.

Anti-Inflammatory Effects

The same triazole-pyrimidine hybrids also exhibit anti-inflammatory properties . Inflammation plays a pivotal role in various diseases, and compounds like ours may offer novel therapeutic avenues.

Opioid Receptor Modulation

While not directly related to the indole scaffold, it’s worth noting that 2-Methyl AP-237 , a synthetic opioid, has structural similarities to our compound . Opioid receptors play essential roles in pain management and other physiological processes.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . They interact with human microglia and neuronal cell models, suggesting that these could be potential targets .

Mode of Action

For instance, triazole-pyrimidine hybrids have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound may affect several biochemical pathways. In the case of similar compounds, the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway have been implicated . These pathways play crucial roles in neuroprotection and anti-inflammatory responses.

Result of Action

The result of the compound’s action can be inferred from similar compounds. For instance, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Eigenschaften

IUPAC Name |

3-(methoxymethyl)-5-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N6OS/c1-9-18-10(14(15,16)17)7-12(19-9)22-3-5-23(6-4-22)13-20-11(8-24-2)21-25-13/h7H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFIIOXLQJOWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)COC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456951.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456958.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456963.png)

![2-cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6456971.png)

![5-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456979.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6456994.png)

![4-({4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6456996.png)

![2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457003.png)

![4-(difluoromethyl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6457014.png)

![4-(difluoromethyl)-2-methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457022.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457039.png)

![N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B6457046.png)